molecular formula C13H12N2O B14623403 (E)-1-(3-Methoxyphenyl)-2-phenyldiazene CAS No. 56058-94-7

(E)-1-(3-Methoxyphenyl)-2-phenyldiazene

Cat. No.: B14623403
CAS No.: 56058-94-7
M. Wt: 212.25 g/mol
InChI Key: NLMRETTUBWEWAY-UHFFFAOYSA-N
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Description

(E)-1-(3-Methoxyphenyl)-2-phenyldiazene is an azobenzene derivative characterized by a methoxy (-OCH₃) group at the meta position of one phenyl ring and an unsubstituted phenyl group on the adjacent diazene (–N=N–) moiety. This compound exhibits unique electronic properties due to the electron-donating methoxy substituent, which enhances the electron density of the aromatic ring, influencing its reactivity in catalytic and synthetic applications . It has been extensively studied in cobalt(III)-catalyzed C–H functionalization reactions, where its regioselectivity and isomer ratios are modulated by catalyst choice .

Properties

CAS No.

56058-94-7

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(3-methoxyphenyl)-phenyldiazene

InChI

InChI=1S/C13H12N2O/c1-16-13-9-5-8-12(10-13)15-14-11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

NLMRETTUBWEWAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 3-methoxyaniline under basic conditions to form the desired azobenzene compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Methoxyphenyl)-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the azo group can yield hydrazo compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Halogenated or nitrated azobenzenes.

Scientific Research Applications

(E)-1-(3-Methoxyphenyl)-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a photoswitchable molecule, which can change its configuration upon exposure to light.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) configurations. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its aromatic rings and diazene group.

Comparison with Similar Compounds

Electronic Effects and Regioselectivity in Catalytic Reactions

The meta-methoxy substituent in (E)-1-(3-Methoxyphenyl)-2-phenyldiazene directs C–H functionalization to the electron-rich aryl ring. This behavior contrasts with other substituted azobenzenes:

  • (E)-1-(4-Methoxyphenyl)-2-(4-nitrophenyl)diazene : The para-methoxy and para-nitro groups create opposing electronic effects (electron-donating vs. electron-withdrawing). This compound exhibits lower regioselectivity (1.65:1 ratio) in indazole synthesis compared to the target compound’s 2.7:1 ratio under analogous conditions .
  • (E)-1-(4-Iodophenyl)-2-phenyldiazene : Halogen substituents (e.g., iodine) introduce steric bulk and moderate electron-withdrawing effects, often reducing regioselectivity in coupling reactions .

Table 1: Regioselectivity in C–H Functionalization

Compound Catalyst System Regioselectivity Ratio Reference
This compound [Cp*CoCl₂]₂/AgB(C₆F₅)₄/AgOAc 2.7:1
(E)-1-(4-Methoxyphenyl)-2-(4-nitrophenyl)diazene Rh(III) catalyst 1.65:1
(E)-1-(4-Iodophenyl)-2-phenyldiazene Standard conditions Not reported

Structural and Crystallographic Differences

  • Crystal Packing : The crystal structure of (E)-1-(4-Methoxyanthracen-1-yl)-2-phenyldiazene () reveals π–π and C–H···π interactions stabilized by the planar anthracenyl group. In contrast, the target compound’s meta-methoxy group likely induces distinct packing patterns due to steric and electronic effects.
  • Substituent Position : Para-substituted analogs (e.g., (E)-1-(4-bromophenyl)-2-phenyldiazene) often exhibit lower steric hindrance in catalytic cycles compared to meta-substituted derivatives, enabling broader substrate compatibility .

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